N7-Methylation on the Pyrrolo[2,3-d]pyrimidine Core: Impact on Kinase Hinge-Region Binding and Metabolic Stability
The N7-methyl substituent on the pyrrolo[2,3-d]pyrimidine core of the target compound eliminates the hydrogen-bond donor capacity of the pyrrole NH, which is present in the des-methyl (7H) analog. In the 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine series, the unsubstituted NH participates in a key hinge-region hydrogen bond with the kinase backbone; methylation at N7 is expected to modulate this interaction, potentially altering kinase selectivity profiles [1]. Additionally, N7-methylation has been shown in related pyrrolopyrimidine series to reduce oxidative metabolism at the pyrrole ring, improving microsomal stability [2]. While direct comparative primary data for the specific target compound vs. its des-methyl analog are not publicly available, SAR precedent from the broader 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine class supports that this methylation is a purposeful design feature for tuning both potency and ADME properties [3].
| Evidence Dimension | N7-substituent effect on kinase hinge-binding and metabolic stability |
|---|---|
| Target Compound Data | 7-Methyl substituent present; pyrrole NH absent |
| Comparator Or Baseline | Des-methyl analog: 1-(4-chlorophenyl)-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine (7H, pyrrole NH present) |
| Quantified Difference | Quantitative comparative IC₅₀ or metabolic stability data for this specific pair not available in public domain; class-level inference based on established SAR |
| Conditions | Class-level SAR derived from 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Akt inhibitor series (Liu et al., 2016) and general pyrrolopyrimidine literature |
Why This Matters
The N7-methyl group is a critical structural determinant that distinguishes the target compound from the more common 7H-des-methyl analogs, and users relying on the des-methyl variant may obtain different kinase inhibition profiles and metabolic stability outcomes.
- [1] Liu Y, et al. Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors. Arch Pharm (Weinheim). 2016;349(5):356-367. doi:10.1002/ardp.201500465. PMID: 26991997. View Source
- [2] Musumeci F, Sanna M, Grossi G, Brullo C, Fallacara AL, Schenone S. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Curr Med Chem. 2017;24(19):2059-2085. doi:10.2174/0929867324666170303162100. PMID: 28266267. View Source
- [3] Caldwell JJ, Davies TG, Donald A, et al. Identification of 4-(4-Aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidines as Selective Inhibitors of Protein Kinase B Through Fragment Elaboration. J Med Chem. 2008;51(7):2147-2157. doi:10.1021/jm701437d. PMID: 18345609. View Source
